molecular formula C4H2Cl2N2O B1434626 2,4-Dichloropyrimidin-5-ol CAS No. 1395037-19-0

2,4-Dichloropyrimidin-5-ol

Cat. No.: B1434626
CAS No.: 1395037-19-0
M. Wt: 164.97 g/mol
InChI Key: MXKKWDVIKYMIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloropyrimidin-5-ol is a chemical compound with the molecular formula C4H2Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a hydroxyl group at the 5th position on the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloropyrimidin-5-ol typically involves the chlorination of uracil. The process includes adding uracil, phosphorus trichloride, and xylene amine into a reaction pot, heating to 130°C, and refluxing for about 45 minutes. After cooling, the mixture is poured onto crushed ice, resulting in the precipitation of a purple solid, which is then filtered, washed with ice water, and vacuum-dried .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloropyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like sodium carbonate in aqueous dioxane are used.

Major Products Formed

    Substitution Products: 2-amino-4-chloropyrimidines, 2-thio-4-chloropyrimidines, etc.

    Oxidation Products: Corresponding ketones.

    Reduction Products: Alcohols.

    Coupling Products: Diarylated pyrimidines.

Scientific Research Applications

2,4-Dichloropyrimidin-5-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pyrimidine-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloropyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2,4-Dichloropyrimidin-5-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,4-dichloropyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-3-2(9)1-7-4(6)8-3/h1,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKKWDVIKYMIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloropyrimidin-5-ol
Reactant of Route 2
2,4-Dichloropyrimidin-5-ol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-Dichloropyrimidin-5-ol
Reactant of Route 4
2,4-Dichloropyrimidin-5-ol
Reactant of Route 5
2,4-Dichloropyrimidin-5-ol
Reactant of Route 6
2,4-Dichloropyrimidin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.